molecular formula C18H13Cl2NO4S B2840780 Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate CAS No. 241488-16-4

Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate

Cat. No. B2840780
CAS RN: 241488-16-4
M. Wt: 410.27
InChI Key: MDENLERQLJBEOG-ZVBGSRNCSA-N
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Description

“Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C18H13Cl2NO4S . It has an average mass of 410.271 Da and a monoisotopic mass of 408.994232 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a furanyl ring and a thiophene ring connected by a methylene bridge. The furanyl ring is substituted with an imino group that is further substituted with a 2,6-dichlorobenzyl group via an oxygen atom . The thiophene ring is substituted with a carboxylate group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.271 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 530.9±60.0 °C at 760 mmHg . The flash point is 274.9±32.9 °C . The melting point was not available in the search results .

Scientific Research Applications

Chemistry and Synthesis

Compounds with structural motifs similar to Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate have been a subject of chemical research due to their intriguing chemical properties and potential applications. The oxidation of methyl groups in derivatives of benzimidazoles has been studied, showing the formation of carboxylic acids from methyl groups when treated with potassium permanganate, highlighting the reactivity of similar structures under oxidative conditions (El’chaninov et al., 1982). Furthermore, the synthesis of thienyl and furyl analogues of ephedrine through stereoselective methods from cyanohydrins reveals the versatility of these furan and thiophene rings in synthesizing biologically relevant molecules (Effenberger & Eichhorn, 1997).

Reactions and Functionalization

Research into the reactions of methyl 3-hydroxythiophene-2-carboxylate showcases the capacity for these compounds to undergo transformations, such as halogenation followed by alcohol addition, leading to high yields of thiophene-2,4-diols. These reactions exemplify the functionalization possibilities of thiophene derivatives for further chemical synthesis (Corral & Lissavetzky, 1984).

Coordination Polymers and Sensing Activities

Innovative applications of thiophene derivatives include their incorporation into metal-organic frameworks (MOFs) for sensing and magnetic properties. For instance, microporous lanthanide-based MOFs synthesized using a methyl-substituted thieno[2,3-b]thiophene dicarboxylate exhibit gas adsorption, sensing properties, and significant magnetocaloric effects. These frameworks demonstrate the multifunctional nature of thiophene derivatives in advanced materials science (Wang et al., 2016).

Photophysical Properties

Thiol(i) β-oxodithioester complexes derived from furan and thiophene derivatives have been synthesized, highlighting the cooperative influence of metal and ligand on the formation of coordination polymers. These complexes exhibit unique conducting and photophysical properties, underscoring the potential of furan and thiophene derivatives in developing photoactive materials (Yadav et al., 2018).

properties

IUPAC Name

methyl 3-[5-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4S/c1-23-18(22)17-12(7-8-26-17)16-6-5-11(25-16)9-21-24-10-13-14(19)3-2-4-15(13)20/h2-9H,10H2,1H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDENLERQLJBEOG-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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